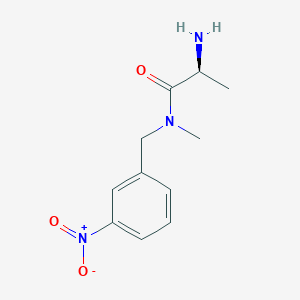
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is a chiral compound with a specific stereochemistry at the 2-amino position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and 3-nitrobenzyl chloride.
Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with thionyl chloride to form the acid chloride, followed by reaction with methylamine.
N-Alkylation: The resulting amide is then subjected to N-alkylation using 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Reduction: Amino derivatives
Oxidation: Nitroso or hydroxylamine derivatives
Substitution: Various substituted amides
Applications De Recherche Scientifique
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-N-methyl-N-(3-nitrophenyl)propanamide
- (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
- (S)-2-Amino-N-methyl-N-(2-nitrobenzyl)propanamide
Uniqueness
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide is unique due to its specific stereochemistry and the position of the nitro group on the benzyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-4-3-5-10(6-9)14(16)17/h3-6,8H,7,12H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNWBSLJFZECW-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

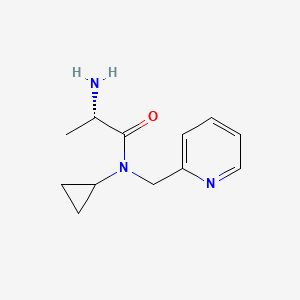
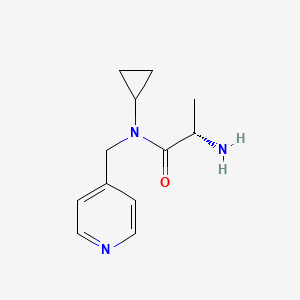
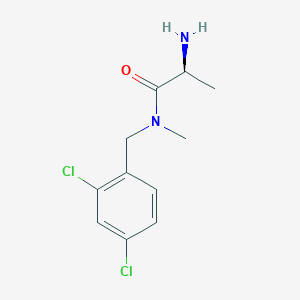
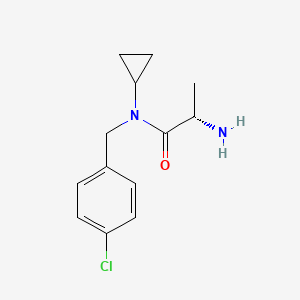
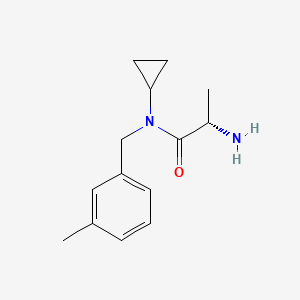
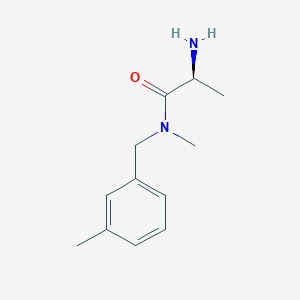
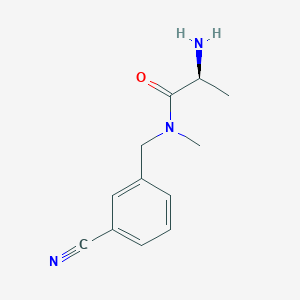
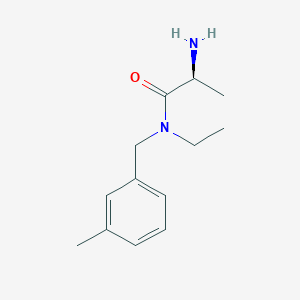
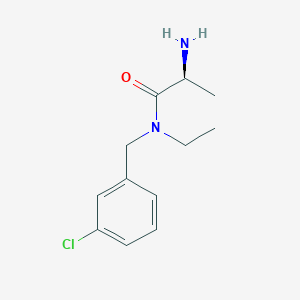
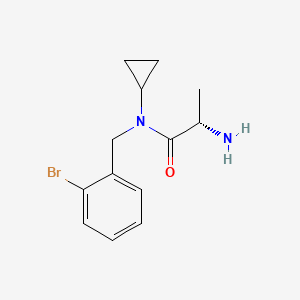
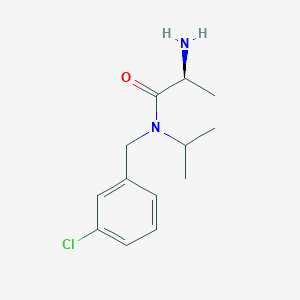
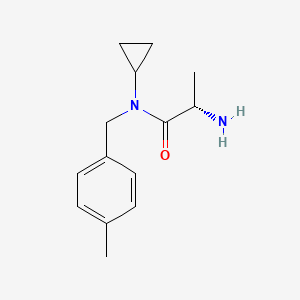
![N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide](/img/structure/B7864687.png)
